molecular formula C10H12ClN3O B1340944 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride CAS No. 210173-95-8

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Cat. No.: B1340944
CAS No.: 210173-95-8
M. Wt: 225.67 g/mol
InChI Key: BRRZSLZZTOPNLG-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridinyl group at the 2-position and a carbonyl chloride group at the 1-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride typically involves the reaction of 4-(Pyridin-2-yl)piperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Reaction Scheme: [ \text{4-(Pyridin-2-yl)piperazine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with automated temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxicity, and appropriate safety measures are implemented to protect workers and the environment. The product is purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Condensation Reactions: It can react with amines to form ureas and with alcohols to form carbamates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.

    Catalysts: Tertiary amines such as triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

    Amides: Formed by the reaction with primary or secondary amines.

    Esters: Formed by the reaction with alcohols.

    Carbamates: Formed by the reaction with alcohols in the presence of a base.

Scientific Research Applications

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular agents and antipsychotic drugs.

    Biological Research: It is used to modify peptides and proteins through the formation of amide bonds, enabling the study of protein-protein interactions and enzyme mechanisms.

    Agrochemicals: It is used in the synthesis of herbicides and insecticides.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)piperazine: Lacks the carbonyl chloride group and is less reactive.

    1-(Pyridin-2-yl)piperazine-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.

    4-(Pyridin-2-yl)piperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable amide and ester bonds under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

4-pyridin-2-ylpiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRZSLZZTOPNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585901
Record name 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210173-95-8
Record name 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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